molecular formula C25H27N3O B195246 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 138401-24-8

4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No. B195246
Key on ui cas rn: 138401-24-8
M. Wt: 385.5 g/mol
InChI Key: KWEQEHOPDHARIA-UHFFFAOYSA-N
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Patent
US06162922

Procedure details

A mixture of 0.231 g (1.0 mmol) of 2-butyl-1,3-diazaspiro [4.4]nonan-4-one, hydrochloride, 0.272 g (1.0 mmol) of 4'-(bromomethyl)[1,1'-biphenyl]-2-carbonitrile, 24.4 μL (0.075 mmol) of 75% aqueous solution of methyl-tributylammonium chloride, 2.0 mL of toluene and 2.0 mL of 50% aqueous solution of sodium hydroxide was vigorously stirred at room temperature for 2.2 hours. Then the reaction mixture was diluted with 2 mL of water and the two phases separated. The organic phase was extracted twice with 2 mL of water, evaporated under vacuum to give 0.33 g (85.7%) of the title compound.
Name
2-butyl-1,3-diazaspiro [4.4]nonan-4-one, hydrochloride
Quantity
0.231 g
Type
reactant
Reaction Step One
Quantity
0.272 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
85.7%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([CH:6]1[NH:10][C:9](=[O:11])[C:8]2([CH2:15][CH2:14][CH2:13][CH2:12]2)[NH:7]1)[CH2:3][CH2:4][CH3:5].Br[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]2[C:25]([C:30]#[N:31])=[CH:26][CH:27]=[CH:28][CH:29]=2)=[CH:20][CH:19]=1.C1(C)C=CC=CC=1.[OH-].[Na+]>[Cl-].C[N+](CCCC)(CCCC)CCCC.O>[CH2:2]([C:6]1[N:10]([CH2:17][C:18]2[CH:19]=[CH:20][C:21]([C:24]3[C:25]([C:30]#[N:31])=[CH:26][CH:27]=[CH:28][CH:29]=3)=[CH:22][CH:23]=2)[C:9](=[O:11])[C:8]2([CH2:15][CH2:14][CH2:13][CH2:12]2)[N:7]=1)[CH2:3][CH2:4][CH3:5] |f:0.1,4.5,6.7|

Inputs

Step One
Name
2-butyl-1,3-diazaspiro [4.4]nonan-4-one, hydrochloride
Quantity
0.231 g
Type
reactant
Smiles
Cl.C(CCC)C1NC2(C(N1)=O)CCCC2
Name
Quantity
0.272 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C=1C(=CC=CC1)C#N
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was vigorously stirred at room temperature for 2.2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the two phases separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted twice with 2 mL of water
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
2.2 h
Name
Type
product
Smiles
C(CCC)C1=NC2(C(N1CC1=CC=C(C=C1)C=1C(=CC=CC1)C#N)=O)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 85.7%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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